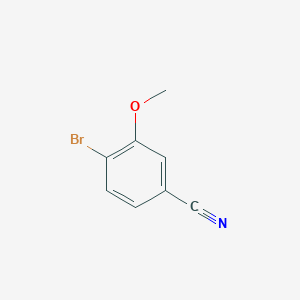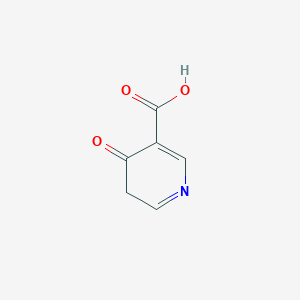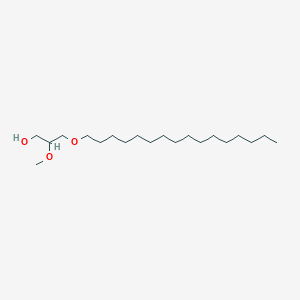![molecular formula C17H19NO4 B054184 N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide CAS No. 166526-98-3](/img/structure/B54184.png)
N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an acetyloxy group, a methoxy group, and a naphthalene ring, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative with the desired functional groups.
Introduction of the Acetyloxy Group: This step involves the acetylation of the hydroxyl group on the naphthalene ring using acetic anhydride in the presence of a catalyst.
Formation of the Final Compound: The final step involves the reaction of the intermediate with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-[3-(Hydroxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide: Similar structure but with a hydroxyl group instead of an acetyloxy group.
N-[2-[3-(Acetyloxy)-7-ethoxy-1-naphthalenyl]ethyl]acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
[4-(2-acetamidoethyl)-6-methoxynaphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11(19)18-7-6-14-9-16(22-12(2)20)8-13-4-5-15(21-3)10-17(13)14/h4-5,8-10H,6-7H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMRMOPFVLXDPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
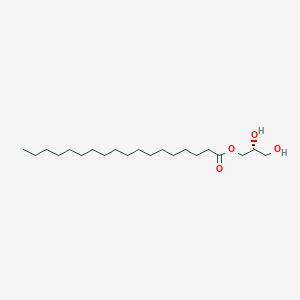
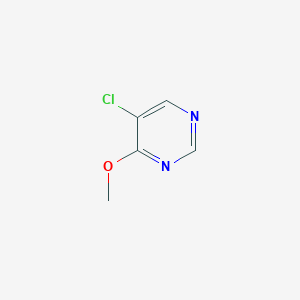
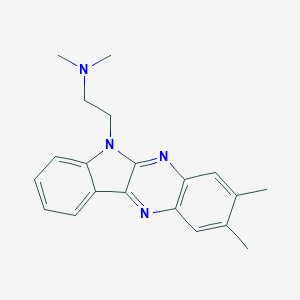
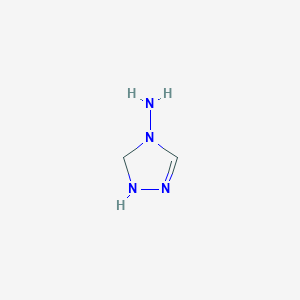

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)
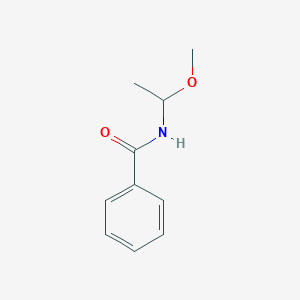
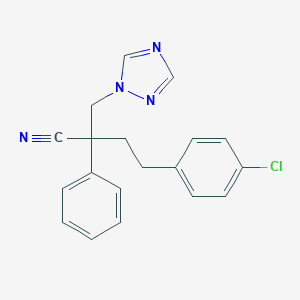
![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)

